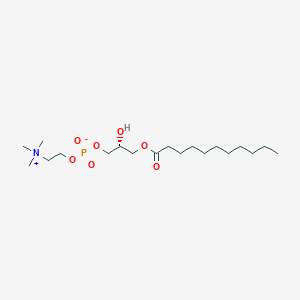

1-Undecanoyl-sn-glycero-3-phosphocholine

Beschreibung

Significance as a Lysophosphatidylcholine (B164491) in Biological Systems

Lysophosphatidylcholines (LPCs) are recognized as important bioactive lipids involved in a multitude of physiological and pathological processes. researchgate.netmdpi.com They are primarily formed through the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2, which removes a fatty acid from the glycerol (B35011) backbone. researchgate.netresearchgate.net The biological activity of LPCs can be influenced by the length and saturation of their fatty acid chain. frontiersin.org

LPCs are integral components of cell membranes and lipoproteins. frontiersin.org Their presence, even at low concentrations, can influence the physical properties of membranes, including their fluidity and permeability. Beyond their structural role, LPCs function as signaling molecules, interacting with specific G protein-coupled receptors (GPCRs) and other receptors to elicit cellular responses. researchgate.netmdpi.com This signaling capacity places them at the center of numerous biological pathways.

The significance of LPCs in biological systems is underscored by their involvement in inflammatory processes. frontiersin.org They can act as pro-inflammatory mediators, attracting immune cells to sites of injury or infection. researchgate.net Furthermore, LPCs are implicated in the development of atherosclerosis, where they contribute to the formation of atherosclerotic plaques. researchgate.nettandfonline.com

Overview of its Multifaceted Roles in Cellular Processes

The functions of lysophosphatidylcholines, and by extension 1-Undecanoyl-sn-glycero-3-phosphocholine, are diverse and impact a wide array of cellular activities. These roles are often dependent on the cell type and the specific LPC molecule involved.

One of the primary roles of LPCs is in cell signaling. By binding to receptors such as GPR132 (G2A) and GPR4, LPCs can initiate intracellular signaling cascades that regulate processes like cell proliferation, migration, and apoptosis (programmed cell death). mdpi.comtandfonline.com For instance, LPCs can stimulate the migration of immune cells like T cells and macrophages. mdpi.com

In the context of inflammation, LPCs can induce the expression of adhesion molecules on the surface of endothelial cells, which facilitates the recruitment of leukocytes to inflamed tissues. tandfonline.com They can also stimulate the production of inflammatory cytokines. researchgate.net

LPCs also play a role in modulating the activity of various enzymes and ion channels. mdpi.com Their detergent-like properties can alter the membrane environment, thereby influencing the function of membrane-bound proteins. Furthermore, LPCs are involved in lipid metabolism and transport within the body.

The table below summarizes some of the key cellular processes influenced by the broader class of lysophosphatidylcholines.

| Cellular Process | General Role of Lysophosphatidylcholines |

| Cell Signaling | Act as ligands for G protein-coupled receptors (e.g., G2A, GPR4) to initiate intracellular signaling cascades. mdpi.comtandfonline.com |

| Inflammation | Promote the expression of adhesion molecules and the production of pro-inflammatory cytokines, leading to immune cell recruitment. researchgate.netfrontiersin.orgtandfonline.com |

| Apoptosis | Can induce programmed cell death in various cell types. researchgate.net |

| Cell Proliferation & Migration | Modulate cell growth and movement, particularly of immune cells like T cells and macrophages. mdpi.comfrontiersin.org |

| Membrane Dynamics | Influence the fluidity, permeability, and structure of cellular membranes. frontiersin.org |

| Atherosclerosis | Contribute to the development of atherosclerotic plaques by promoting inflammation and endothelial dysfunction. researchgate.nettandfonline.com |

It is important to note that while these roles are well-established for the lysophosphatidylcholine class of lipids, dedicated research on the specific contributions of this compound to these processes is limited. Future studies are needed to elucidate the unique functions of this particular LPC molecule.

Eigenschaften

IUPAC Name |

[(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRAIUXQMKVTIQ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 1 Undecanoyl Sn Glycero 3 Phosphocholine

Precursor Utilization in Phospholipid Synthesis Pathways

The biosynthesis of lysophosphatidylcholines like 1-Undecanoyl-sn-glycero-3-phosphocholine is intrinsically linked to the synthesis of their parent molecule, phosphatidylcholine. The primary route for de novo PC synthesis in mammalian cells is the Kennedy pathway, also known as the CDP-choline pathway.

Role of sn-Glycero-3-phosphocholine in Phosphatidylcholine Biogenesis

sn-Glycero-3-phosphocholine serves as a key intermediate in the metabolism of phosphatidylcholine. researchgate.net It is a precursor for the synthesis of this essential membrane phospholipid. nih.gov The unique structure of sn-Glycero-3-phosphocholine allows it to participate in various biochemical pathways, making it a valuable component in cellular processes. nih.gov

Enzymatic Steps in Phosphatidylcholine Formation (e.g., CDP-choline pathway)

The Kennedy pathway is a three-step enzymatic process that synthesizes phosphatidylcholine from choline (B1196258). nih.gov This pathway is the main mechanism for PC synthesis in mammals. nih.gov

The initial step involves the phosphorylation of choline by choline kinase (CK) to produce phosphocholine (B91661). researchgate.net This is the first committed step in the CDP-choline pathway. researchgate.net Subsequently, the rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase (CCT) , converts phosphocholine to CDP-choline. researchgate.net The final step is catalyzed by cholinephosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) , which transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine. nih.govresearchgate.net

This compound can be formed through the remodeling of existing phosphatidylcholine molecules via the action of phospholipase A2, which removes the fatty acid at the sn-2 position. Alternatively, it can be synthesized through the acylation of sn-glycero-3-phosphocholine with undecanoyl-CoA, a reaction catalyzed by an acyltransferase.

Catabolism and Turnover Mechanisms

The degradation of lysophosphatidylcholines is a critical process for maintaining membrane integrity and regulating cellular signaling. The primary mechanism for the breakdown of this compound involves enzymatic hydrolysis.

Enzymatic Hydrolysis and Acyl Chain Removal

Lysophosphatidylcholines are primarily metabolized by lysophospholipases , which remove the remaining acyl chain. wikipedia.org This class of enzymes includes lysophospholipase A1 (LYPLA1) and lysophospholipase A2 (LYPLA2), which are cytosolic serine hydrolases. nih.gov These enzymes catalyze the hydrolysis of the acyl group from the lysophosphatidylcholine (B164491), leading to the formation of sn-glycero-3-phosphocholine and a free fatty acid (in this case, undecanoic acid). nih.gov

Another key enzyme in the catabolism of lysophosphatidylcholines is autotaxin , which possesses lysophospholipase D activity. ontosight.ai This enzyme hydrolyzes the phosphocholine headgroup, generating lysophosphatidic acid (LPA) and choline. frontiersin.org

The table below summarizes the key enzymes involved in the catabolism of lysophosphatidylcholines.

| Enzyme Family | Specific Enzyme Examples | Action on Lysophosphatidylcholine |

| Lysophospholipases | LYPLA1, LYPLA2 | Removes the acyl chain to produce sn-glycero-3-phosphocholine and a free fatty acid. |

| Lysophospholipase D | Autotaxin (ATX) | Cleaves the phosphocholine headgroup to produce lysophosphatidic acid (LPA) and choline. |

Degradation Products and Their Fates

The enzymatic degradation of this compound yields two primary products: sn-glycero-3-phosphocholine and undecanoic acid.

sn-Glycero-3-phosphocholine: This water-soluble molecule can be further metabolized. It can be deacylated to glycerol-3-phosphate, which can then enter glycolysis or be used for the synthesis of other lipids. Alternatively, it can be re-acylated to form new lysophosphatidylcholines or phosphatidylcholines.

Undecanoic Acid: This medium-chain fatty acid can be activated to its CoA ester, undecanoyl-CoA, and subsequently undergo β-oxidation to generate energy in the form of acetyl-CoA. It can also be incorporated into other lipids, such as triglycerides or other phospholipids (B1166683).

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated at multiple levels to ensure cellular homeostasis.

The biosynthesis of its precursor, phosphatidylcholine, is primarily controlled at the level of the CTP:phosphocholine cytidylyltransferase (CCT) enzyme in the CDP-choline pathway. nih.gov The activity of CCT is regulated by both transcriptional and post-transcriptional mechanisms. nih.govportlandpress.com Sterol regulatory element binding proteins (SREBPs) can influence CCT at the transcriptional level. nih.gov The enzyme's activity is also allosterically regulated by lipids and can be modulated by its translocation between the cytosol and cellular membranes. researchgate.net

The catabolism of lysophosphatidylcholines is regulated by controlling the activity of the involved phospholipases and lysophospholipases. The activity of phospholipase A2 (PLA2), which generates lysophosphatidylcholines, is regulated by factors such as calcium concentration, pH, and phosphorylation by protein kinases. nih.gov Similarly, the activity of lysophospholipases is also subject to cellular regulation, ensuring that the levels of bioactive lysophospholipids are maintained within a narrow range. nih.gov For instance, the lysophospholipase activity of the 85-kDa cytosolic PLA2 can be increased by phosphorylation. nih.gov

The table below outlines the key regulatory points in the metabolism of lysophosphatidylcholines.

| Metabolic Process | Key Regulatory Enzyme | Regulatory Mechanisms |

| Biosynthesis (via PC) | CTP:phosphocholine cytidylyltransferase (CCT) | Transcriptional control (e.g., by SREBPs), Allosteric regulation by lipids, Subcellular localization (membrane association) |

| Catabolism | Phospholipase A2 (PLA2) | Calcium concentration, pH, Phosphorylation |

| Catabolism | Lysophospholipases | Phosphorylation, Substrate availability |

Substrate Availability and Enzyme Activity Modulation

The formation of this compound is contingent upon the availability of its precursor, a phosphatidylcholine molecule carrying an undecanoyl (C11:0) fatty acid at one of its sn-1 or sn-2 positions. The primary pathway for LysoPC production involves the hydrolysis of the fatty acid from the sn-2 position of PC by phospholipase A₂ (PLA₂) enzymes. nih.govnih.gov Conversely, the synthesis of PC from LysoPC is catalyzed by lysophosphatidylcholine acyltransferases (LPCATs), which transfer an acyl-CoA to the free hydroxyl group of the LysoPC. nih.govpnas.org

The activity of these enzymes is tightly regulated. PLA₂ activity can be enhanced under various physiological and pathological conditions, leading to increased LysoPC production. nih.gov The LPCAT family consists of several subtypes (LPCAT1-4) with distinct tissue distributions and substrate specificities, and their expression and activity can be modulated by factors such as peroxisome proliferator-activated receptors. nih.gove-century.us For instance, calcium and magnesium have been shown to modulate the activity of certain LPCAT proteins. pnas.org The balance between PLA₂ and LPCAT activities, as part of the Lands cycle, dictates the cellular levels of specific LysoPC species. nih.gov

Table 1: Key Enzymes in Lysophosphatidylcholine Metabolism

| Enzyme | Function | Pathway |

|---|---|---|

| Phospholipase A₂ (PLA₂) | Hydrolyzes fatty acid from PC to produce LysoPC | Lands Cycle (Degradation) |

| Lysophosphatidylcholine Acyltransferase (LPCAT) | Acylates LysoPC to form PC | Lands Cycle (Synthesis) |

| Autotaxin (Lysophospholipase D) | Hydrolyzes LysoPC to produce lysophosphatidic acid (LPA) | Degradation |

Cellular Demand and Metabolic Flux

Cellular demand for this compound and other LysoPCs is driven by their dual roles as key metabolic intermediates in phospholipid remodeling and as signaling molecules. nih.govnih.gov The continuous turnover of fatty acids in membrane phospholipids, known as metabolic flux, is crucial for maintaining membrane integrity and function, especially in response to oxidative stress. pnas.org For example, mammalian red blood cells, which lack the ability to synthesize lipids de novo, rely on this rapid turnover to repair their membranes. pnas.org

Metabolic flux analysis using stable isotopes has become a powerful tool for quantifying the rates of intracellular metabolic pathways. d-nb.info For proliferating cancer cells, cellular metabolism is significantly rewired to supply anabolic building blocks, generate energy (ATP), and maintain redox balance. d-nb.info The flux through the Lands cycle can be influenced by the cell's need for specific PC molecular species for membrane structure or for the generation of signaling lipids. The demand for a specific LysoPC like this compound would therefore be linked to the cellular requirements for PCs containing an undecanoyl fatty acid or the specific signaling functions of this LysoPC species itself.

Comparative Analysis of Lysophosphatidylcholine Metabolic Pathways

The metabolic pathways of lysophosphatidylcholines are not uniform; they vary depending on the specific molecular species and the biological context.

Distinct Metabolic Fates Among LysoPC Species

The structure of the fatty acid attached to the glycerol (B35011) backbone significantly influences the metabolic fate of a LysoPC molecule. However, studies comparing the metabolism of saturated and mono-unsaturated LysoPC species (C18:0 and C18:1) by solid tumor cell lines found that both were degraded extracellularly at a similar rapid rate to free fatty acids and glycerophosphocholine. nih.gov This suggests that for these particular long-chain species, the presence of a double bond does not dramatically alter the primary metabolic pathway in that context. nih.gov

Beyond reacylation into PC via LPCATs, LysoPCs can undergo further catabolism. nih.gov One pathway involves hydrolysis by autotaxin to produce lysophosphatidic acid (LPA), another potent signaling lipid. nih.gov Alternatively, lysophospholipase A1 can remove the remaining fatty acid to yield glycerophosphocholine, which can be further broken down. nih.gov

In human neutrophils, the catabolism of 1-acyl-2-acetyl-GPC (a type of LysoPC) differs significantly from that of 1-alkyl-2-acetyl-GPC (platelet-activating factor). nih.gov The primary catabolic step for the acyl-containing molecule is the removal of the long-chain fatty acid at the sn-1 position, whereas a minor pathway involves deacetylation at the sn-2 position followed by reacylation with a different long-chain fatty acid. nih.gov This highlights that the nature of the linkage at the sn-1 position (acyl vs. alkyl) creates distinct metabolic fates.

Table 2: Comparative Metabolic Fates of Different LysoPC Species

| LysoPC Species | Primary Metabolic Pathway(s) | Key Findings |

|---|---|---|

| Saturated (e.g., C18:0) vs. Mono-unsaturated (e.g., C18:1) | Extracellular degradation to FFA and glycerophosphocholine in tumor cells. nih.gov | Both species were metabolized at similar rates by solid tumor cells. nih.gov |

| 1-Acyl-2-acetyl-GPC | Removal of the sn-1 acyl chain; Deacetylation/reacylation at the sn-2 position. nih.gov | Catabolized ~2-fold faster than the alkyl equivalent in neutrophils. nih.gov |

Differential Metabolic Pathways in Specific Biological Contexts

The metabolism of LysoPCs varies significantly across different tissues and disease states, often due to the differential expression of metabolic enzymes. nih.gov

Tissues: LPCAT enzymes, which are crucial for clearing LysoPCs by converting them back to PCs, are found in the endoplasmic reticulum of various cell types, including alveolar type II cells in the lung, hepatocytes, and red blood cells. nih.gov The four identified LPCAT subtypes have distinct tissue expression patterns. For example, LPCAT3 is highly expressed in the liver and plays a role in fatty acid metabolism, while LPCAT4 is primarily found in the brain. nih.gov

Disease States: Altered LysoPC metabolism is a feature of many diseases. In cancer, the overexpression of LPCAT1 is associated with progression and metastasis in several tumor types, including breast, prostate, and colorectal cancer. nih.gove-century.us In patients with acute exacerbations of Chronic Obstructive Pulmonary Disease (AECOPD), those with high levels of C-reactive protein (CRP) exhibit a distinct LysoPL metabolism profile, with significantly altered levels of specific LysoPC species such as LPC(16:0) and LPC(22:0). nih.gov Furthermore, in type 2 diabetes, reduced levels of several LysoPC species, including LysoPC (18:0) and LysoPC (18:1), have been observed, suggesting a disruption in lipid metabolism and signaling that could contribute to insulin (B600854) resistance. mdpi.com

These findings underscore that the metabolic pathways of LysoPCs are not static but are dynamically regulated according to the specific cellular environment, physiological needs, and pathological conditions.

Cellular and Subcellular Mechanisms of 1 Undecanoyl Sn Glycero 3 Phosphocholine

Role in Cellular Signaling Cascades

Lysophosphatidylcholines are recognized as important signaling molecules that can influence a multitude of cellular processes, from inflammation and immune cell migration to cell proliferation and apoptosis. nih.govtandfonline.com

The signaling functions of LPCs are often initiated by their interaction with specific cell surface receptors, primarily G protein-coupled receptors (GPCRs). tandfonline.comnih.gov Several GPCRs have been identified that recognize LPCs as ligands, thereby transducing an extracellular lipid signal into an intracellular response. tandfonline.comnih.gov

Key receptors for lysophosphatidylcholines include:

G2A (GPR132): This receptor is highly expressed in immune cells like monocytes and macrophages. LPC binding to G2A can stimulate T cell and macrophage chemotaxis, suggesting a role in recruiting these cells to sites of inflammation. tandfonline.com

GPR4: Expressed in endothelial cells, GPR4 activation by LPC can enhance the expression of adhesion molecules and impair endothelial barrier functions, which are critical events in atherogenesis. nih.gov

GPR55: This receptor has been shown to elicit intracellular calcium mobilization in response to various LPC species. researchgate.net

GPR119: Activation of this receptor by certain LPCs can stimulate the Gs cascade, leading to downstream cellular effects such as insulin (B600854) secretion. acs.org

In addition to GPCRs, LPCs can also interact with Toll-like receptors (TLRs), further implicating them in inflammatory signaling pathways. tandfonline.com Upon binding to these receptors, LPCs trigger the activation of heterotrimeric G proteins, which in turn initiate a cascade of downstream signaling events. tandfonline.comnih.gov For instance, G2A signaling can influence cellular growth and immune cell activation, while GPR55 activation is directly linked to increases in intracellular calcium. tandfonline.comresearchgate.net

Table 1: Receptors for Lysophosphatidylcholine (B164491) (LPC) and Associated Signaling Events

| Receptor | Receptor Class | Primary Cell Types | Key Downstream Signal | Cellular Outcome |

| G2A (GPR132) | GPCR | Macrophages, T-Cells, Lymphocytes | Gi-independent pathways, NF-κB | Chemotaxis, Apoptosis, Inflammation tandfonline.comnih.gov |

| GPR4 | GPCR | Endothelial Cells | Gs, G12/13 | Upregulation of Adhesion Molecules tandfonline.comnih.gov |

| GPR55 | GPCR | Prostate Carcinoma Cells, others | Gq | Intracellular Ca²⁺ Mobilization researchgate.netacs.org |

| GPR119 | GPCR | Pancreatic β-cells | Gs | Stimulation of Gs cascade, Insulin Secretion acs.org |

| Toll-like Receptors (TLRs) | PRR | Immune Cells | Inflammatory Cascades | Pro-inflammatory Cytokine Production tandfonline.com |

The binding of LPCs to their receptors initiates a complex network of intracellular signaling pathways that modulate cellular function. These pathways often involve second messengers and the activation of various protein kinases.

Key modulated pathways include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: LPC can activate the MAPK/Extracellular signal-regulated kinase (ERK) pathway, which is central to regulating processes like cell proliferation and differentiation. tandfonline.com

Protein Kinase C (PKC) Pathway: LPC exhibits a concentration-dependent effect on PKC. nih.gov At low concentrations (below 20 µM), it can activate or potentiate the activation of PKC by other molecules like diacylglycerol, while at higher concentrations (above 30 µM), it is inhibitory. nih.govnih.gov This activation of PKC by LPC can lead to the inhibition of other surface receptor-mediated signals. nih.govahajournals.org

Calcium Signaling: Through receptors like GPR55, LPC can trigger a rapid increase in intracellular calcium concentrations ([Ca²⁺]i), a ubiquitous second messenger that controls a vast array of cellular processes. researchgate.netportlandpress.com

NF-κB Pathway: In endothelial cells, LPC can induce the expression of inflammatory adhesion molecules such as ICAM-1 and VCAM-1 through the activation of the transcription factor NF-κB in a Gi-independent manner. tandfonline.com

Furthermore, LPCs can act as negative regulators of other signaling systems. They have been shown to inhibit transmembrane signaling from other G protein-linked receptors, potentially by disrupting the formation of the receptor-G protein complex. nih.gov

Influence on Biological Membrane Structure and Dynamics

As a single-chain amphiphile, 1-undecanoyl-sn-glycero-3-phosphocholine has distinct biophysical properties compared to the double-chain phospholipids (B1166683) that form the bulk of the cell membrane. Its incorporation into a lipid bilayer can significantly alter the membrane's physical characteristics.

The molecular geometry of a lipid dictates its packing properties and its effect on membrane shape. Diacyl phospholipids are roughly cylindrical and favor the formation of flat bilayers. In contrast, LPCs, with a large phosphocholine (B91661) headgroup and a single acyl chain, have a "cone" shape. nih.gov

This conical shape imparts a tendency to induce positive membrane curvature . nih.govnih.gov When incorporated into a membrane leaflet, LPCs encourage the membrane to bend away from the side containing the LPC. This property is crucial in biological processes that require high membrane curvature, such as vesicle formation, budding, and fusion.

While essential for dynamic membrane processes, high concentrations of LPC can be destabilizing to the lipid bilayer. Due to their conical shape and tendency to induce positive curvature, LPCs favor the formation of micelles rather than lamellar bilayers when in aqueous solution above their critical micelle concentration. nih.gov

At lower, physiological concentrations, LPC is incorporated into the bilayer where it can alter the membrane's properties in functionally significant ways. It can modulate the function of integral membrane proteins by changing the mechanical properties of the surrounding lipid environment. researchgate.net For example, LPC has been shown to inhibit the disassembly of the SNARE protein complex, a key step in membrane fusion, suggesting that LPC can act as a natural modulator of vesicle trafficking by altering the physical state of the membrane. nih.gov The presence of LPC also increases the hydration of the membrane surface, which can inhibit membrane fusion events. nih.gov

Table 2: Biophysical Effects of Lysophosphatidylcholine (LPC) on Membranes

| Property | Effect of LPC Incorporation | Underlying Mechanism | Functional Consequence |

| Membrane Curvature | Induces positive curvature | "Cone" molecular shape (large headgroup, single tail) | Facilitates membrane budding and fission; can inhibit fusion nih.govnih.gov |

| Membrane Fluidity | Increases | Disrupts ordered packing of diacyl phospholipids | Modulates activity of membrane proteins; increases lateral diffusion researchgate.netkhanacademy.org |

| Bilayer Stability | Decreases at high concentrations | Promotes micelle formation over lamellar structures | Can lead to membrane permeabilization or lysis nih.gov |

| Surface Hydration | Increases | Polar headgroup interaction with water | Can create an energetic barrier to membrane fusion nih.gov |

| Protein Function | Modulates | Alters the mechanical stress and properties of the lipid bilayer | Can inhibit or activate membrane-embedded proteins (e.g., SNAREs, ion channels) nih.govresearchgate.net |

The movement of phospholipids between the inner and outer leaflets of the lipid bilayer, a process known as "flip-flop," is generally a slow and energetically unfavorable event for diacyl phospholipids. For lysophospholipids like LPC, this translocation can also be slow, on the order of minutes to hours in model membranes. researchgate.net This slow rate means that when LPC is introduced to the outer leaflet, it can create a significant imbalance, or asymmetric stress, between the two leaflets.

However, cells possess protein machinery to actively transport lipids across the bilayer.

Flippases: These are ATP-dependent transporters that move specific lipids from the outer (exoplasmic) leaflet to the inner (cytosolic) leaflet. Certain members of the P4-ATPase family of flippases, such as Dnf1 in yeast, show a preference for translocating LPC. nih.govmolbiolcell.org

Floppases: These transporters, often members of the ATP-binding cassette (ABC) transporter family, move lipids in the opposite direction, from the inner to the outer leaflet. ABCA7 has been implicated in the export of LPC. mdpi.com

Scramblases: These proteins facilitate the rapid, bidirectional, and ATP-independent movement of lipids across the bilayer, often in response to specific signals like an increase in intracellular calcium. nih.gov

In addition to protein-mediated transport, a non-enzymatic acyl migration can occur, where the undecanoyl chain at the sn-1 position of this compound migrates to the sn-2 position, forming the 2-undecanoyl isomer. Under physiological conditions, this can lead to an equilibrium mixture of the two isomers. wikipedia.org

Interplay with Membrane-Associated Proteins

The interaction between lipids and proteins within the cell membrane is a dynamic and critical aspect of cellular function. Lysophosphatidylcholines, due to their unique conical shape, can significantly influence the membrane environment and thereby modulate the function of associated proteins.

Lipid-Protein Interaction Dynamics

The defining structural feature of a lysophosphatidylcholine molecule is its large polar head group relative to its single acyl chain, giving it a cone-like geometry. This shape has profound implications for its interactions within the lipid bilayer. In curved membranes, such as those of small vesicles, LPC molecules preferentially locate to the outer leaflet. This phenomenon, known as the "wedge" effect, helps to stabilize the high curvature of these structures.

Research has shown that LPCs can engage in direct interactions with specific membrane-associated proteins, influencing their conformation and function. For example, lysophosphatidylcholine has been found to interact with α-synuclein, a presynaptic protein. This interaction facilitates the clustering of synaptic vesicles, even in the absence of the anionic lipids that are typically required for this process. duke.edumedchemexpress.com Furthermore, LPCs in the membrane directly interact with the SNARE complex, a key component of the cellular fusion machinery. tandfonline.com These interactions are not merely passive but involve dynamic structural and energetic changes in both the lipid and protein components, which are essential for various cellular mechanisms. nih.govnih.gov

Table 1: Examples of Protein Interactions with Lysophosphatidylcholine (LPC)

| Interacting Protein | Cellular Location/System | Observed Effect of Interaction |

| α-Synuclein | Presynaptic nerve terminals | Facilitates clustering of synaptic vesicles. duke.edumedchemexpress.com |

| SNARE Complex | Membranes involved in fusion (e.g., presynaptic) | Inhibits the disassembly of the assembled SNARE complex. tandfonline.com |

| G Protein-Coupled Receptors (GPCRs) | Plasma membrane | Acts as a ligand, activating downstream signaling pathways. scispace.com |

Modulation of Enzyme Activity by Membrane Association

The lipid environment of a membrane can significantly modulate the activity of membrane-bound or membrane-associated enzymes. Lysophosphatidylcholines are key intermediates in the phospholipid remodeling pathway known as the Lands cycle. asbmb.org This cycle involves the deacylation of phospholipids by phospholipase A2 to produce a lysophospholipid, followed by reacylation by a lysophosphatidylcholine acyltransferase (LPCAT) to form a new phospholipid molecule. asbmb.orgnih.gov

The activity of these enzymes is inherently linked to the presence and concentration of their LPC substrate. For instance, the family of LPCAT enzymes specifically catalyzes the transfer of an acyl group from Acyl-CoA to lysophosphatidylcholine, thereby converting it back into phosphatidylcholine. asbmb.orgnih.gov This process is crucial for maintaining membrane composition and fluidity. nih.gov Beyond being a substrate, LPC can also directly modulate enzyme activity. There is evidence to suggest that membrane-incorporated LPC may directly inhibit the ATPase activity of the NSF (N-ethylmaleimide-sensitive factor) enzyme, which is responsible for disassembling SNARE complexes after membrane fusion. tandfonline.com The activity of protein kinase C (PKC) is also affected by LPC; low concentrations have been shown to be activating, while higher concentrations are inhibitory. youtube.com

Table 2: Enzymes Modulated by or Involved in the Metabolism of Lysophosphatidylcholine (LPC)

| Enzyme | Function | Relationship to LPC |

| Phospholipase A2 (PLA2) | Hydrolyzes the fatty acid at the sn-2 position of phospholipids. | Primary enzyme responsible for producing LPC from phosphatidylcholine. wikipedia.orgyoutube.com |

| Lysophosphatidylcholine Acyltransferase (LPCAT) | Transfers a fatty acid from Acyl-CoA to LPC. | Catalyzes the conversion of LPC back to phosphatidylcholine. asbmb.orgnih.govnih.gov |

| Lysophospholipase | Removes the remaining fatty acid from LPC. | Metabolizes LPC, breaking it down further. wikipedia.org |

| N-ethylmaleimide-sensitive factor (NSF) | ATPase that disassembles SNARE complexes. | Activity may be directly inhibited by membrane-bound LPC. tandfonline.com |

| Protein Kinase C (PKC) | Serine/threonine kinase involved in signal transduction. | Activity is modulated by LPC concentration; activated at low levels and inhibited at high levels. youtube.com |

Ligand Binding to Nuclear Receptors

While lysophospholipids are well-established ligands for G protein-coupled receptors on the cell surface, emerging evidence indicates that phospholipids also play a crucial role in the direct regulation of nuclear receptors. scispace.com Nuclear receptors are a class of transcription factors that, upon binding a ligand, regulate the expression of target genes.

The orphan nuclear receptor Liver Receptor Homolog-1 (LRH-1) has been shown to bind phospholipids within its ligand-binding pocket. medchemexpress.com This binding is not passive; it actively mediates the receptor's control over gene expression. medchemexpress.com The interaction of phospholipids with LRH-1 can induce significant structural changes in the receptor, enhancing the recruitment of coactivator proteins while discouraging the binding of corepressors, which in turn modulates gene transcription. This establishes a direct link between the presence of specific lipids, like phospholipids, and the control of gene expression related to lipid homeostasis, development, and metabolism. In a related nuclear process, LPC has been shown to augment the import of proteins into the cell nucleus, an effect mediated through the ERK1/2 MAPK pathway.

Involvement in Specific Cellular Processes

The biophysical properties of this compound and its ability to interact with proteins translate into functional roles in fundamental cellular activities, including the trafficking of materials within the cell and the merging of cellular membranes.

Endocytosis and Vesicular Trafficking

Endocytosis is the process by which cells internalize molecules by engulfing them in a vesicle. Vesicular trafficking refers to the transport of these vesicles within the cell. Lysophospholipids have been identified as important players in these pathways.

Lipidomic analyses have revealed that lysophospholipids are specifically enriched in COPII vesicles, which are responsible for transporting proteins from the endoplasmic reticulum to the Golgi apparatus. The presence of these conical lipids is thought to facilitate the budding of these vesicles by lowering the bending rigidity of the membrane, which supports the recruitment of the COPII coat machinery. In the context of the synapse, lysophosphatidylcholine is involved in the clustering of synaptic vesicles, a process mediated by its interaction with the protein α-synuclein. duke.edumedchemexpress.com This clustering is believed to be important for creating a ready reserve of vesicles at the active zone, prepared for neurotransmitter release. medchemexpress.com The formation of synaptic-like microvesicles from the plasma membrane also involves enzymes with lysophosphatidic acid acyl transferase activity, highlighting the role of lysophospholipid metabolism in vesicle formation.

Membrane Fusion Events

Membrane fusion is the process by which two separate lipid bilayers merge to become one. This is a critical step in processes like neurotransmitter release, fertilization, and viral entry. The role of lysophosphatidylcholine in membrane fusion is complex and appears to be regulatory rather than fusogenic.

The conical shape of LPC induces positive curvature in the outer leaflet of a membrane. This physical property generally increases the energy barrier for the formation of a key "hemifusion" intermediate, and as a result, tends to inhibit the fusion process itself. Research on influenza virus-mediated fusion has shown that LPC can strongly inhibit this event.

However, LPC also plays a key regulatory role by interacting with the protein machinery of fusion. Studies have demonstrated that the presence of LPC in a membrane inhibits the disassembly of the SNARE protein complex after fusion has occurred. tandfonline.com SNARE complexes are essential for bringing two membranes together, and their disassembly by the NSF enzyme is required to recycle the proteins for subsequent rounds of fusion. By inhibiting this disassembly, LPC could facilitate the longevity of a secretory event, potentially modulating the degree and rate of membrane fusion in cells. tandfonline.com

Mechanisms in Inflammatory Responses

Detailed research findings specifically elucidating the mechanisms of this compound in inflammatory responses are not available in the current scientific literature. While the broader class of lysophosphatidylcholines (LPCs) has been studied for its role in inflammation, data specific to the undecanoyl (C11) variant is absent.

General studies on LPCs indicate a complex and often contradictory role in inflammation, with effects varying based on the length and saturation of the acyl chain. However, without specific studies on the C11 variant, it is not possible to provide accurate information on its modulation of inflammatory signaling pathways, its impact on immune cells, or its influence on the production of inflammatory mediators.

Consequently, no data tables or detailed research findings for this compound can be presented.

Advanced Research Methodologies and Analytical Approaches

Synthesis and Application of Chemically Modified Analogs for Mechanistic Studies

To investigate the behavior and function of 1-undecanoyl-sn-glycero-3-phosphocholine, researchers often synthesize and employ chemically modified analogs. These analogs are designed to have specific properties, such as fluorescence or paramagnetism, that allow for their detection and the study of their environment. While specific literature on modified analogs of this compound is limited, the general principles of synthesis for similar lysophospholipids are well-established. Typically, the modification involves the acylation of the free hydroxyl group at the sn-2 position with a molecule bearing the desired label.

Fluorescently labeled lipids are invaluable tools for visualizing lipid distribution, dynamics, and interactions within membranes. A fluorescent derivative of this compound can be synthesized by attaching a fluorophore to the sn-2 acyl chain.

A notable example of a fluorescent phosphocholine (B91661) derivative with undecanoyl chains is 1,2-bis(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-undecanoyl)-sn-glycero-3-phosphocholine (Bodipy PC). nih.gov In a study on the green alga Chara corallina, this Bodipy-labeled phosphocholine was used as a specific marker for the endoplasmic reticulum and lipid droplets. nih.gov The investigation revealed that the fluorescence from Bodipy PC appeared in lipid droplets within ten minutes of application and in the cortical endoplasmic reticulum after one hour. nih.gov This staining was found to be energy-dependent but occurred independently of the cytoskeleton and vesicular endocytosis. nih.gov Such fluorescent analogs allow for real-time tracking of lipid localization and transport within living cells, providing insights into cellular lipid metabolism and trafficking pathways.

The general synthetic strategy for creating such a fluorescent derivative from this compound would involve the esterification of the sn-2 hydroxyl group with a fatty acid that has been pre-labeled with a fluorophore like Bodipy or nitrobenzoxadiazole (NBD). For instance, a common method involves the acylation of a lysophosphatidylcholine (B164491) with an N-Boc-protected amino-fatty acid anhydride, followed by deprotection and reaction with a fluorophore like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). nih.gov

Table 1: Examples of Fluorescent Labels Used for Phospholipid Derivatives

| Fluorophore | Common Abbreviation | Excitation Max (nm) | Emission Max (nm) | Key Features |

| Boron-dipyrromethene | BODIPY | ~500 | ~510 | High quantum yield, narrow emission spectra |

| Nitrobenzoxadiazole | NBD | ~460 | ~535 | Environmentally sensitive, useful for polarity studies |

Note: The exact excitation and emission maxima can vary depending on the specific chemical structure and the local environment.

Spin-labeled lipids are used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to obtain information about membrane fluidity, polarity, and the dynamics of lipid molecules. A spin-labeled analog of this compound would typically have a nitroxide radical, such as a doxyl group, attached to the acyl chain at the sn-2 position.

The synthesis of such a probe generally involves the acylation of the lysophospholipid with a spin-labeled fatty acid. For example, a spin-labeled phospholipid, 1-palmitoyl-2-(4-doxylpentanoyl)glycerophosphocholine, has been synthesized in a two-step process. researchgate.net This involved the initial synthesis of 4-doxylpentanoic acid, which was then used to acylate lysolecithin. researchgate.net A similar approach could be employed to synthesize a 1-undecanoyl derivative. These spin probes are designed to mimic natural phospholipids (B1166683) and can be readily incorporated into biological membranes, making them powerful tools for studying lipid dynamics in intact cells using EPR spectroscopy. researchgate.net

Once incorporated into a membrane, the EPR spectrum of the spin label provides information about its rotational mobility and the polarity of its immediate environment. By using a series of spin-labeled phospholipids with the nitroxide group at different positions along the acyl chain, it is possible to probe the dynamics at various depths within the membrane bilayer.

Photosensitive probes are chemically inert molecules that can be activated by light to form a highly reactive intermediate, which then covalently binds to nearby molecules. This technique, known as photoaffinity labeling, is used to identify molecular interactions. A photosensitive probe of this compound could be created by incorporating a photoactivatable group, such as a diazirine or an aryl azide, into the acyl chain at the sn-2 position.

Biophysical Techniques for Membrane Characterization

A variety of biophysical techniques are employed to characterize the physical properties of membranes containing this compound and its derivatives. These methods provide quantitative data on membrane structure, dynamics, and organization.

Fluorescence spectroscopy techniques are highly sensitive methods for studying the behavior of fluorescently labeled molecules in membranes.

Fluorescence Lifetime Imaging Microscopy (FLIM) measures the fluorescence lifetime of a fluorophore at each pixel of an image. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state and is sensitive to the local environment of the fluorophore. Changes in factors such as polarity, pH, ion concentration, and the presence of quenching molecules can alter the fluorescence lifetime. spectraresearch.com FLIM can be used to detect lipid domains and characterize their properties in both model membranes and the plasma membranes of cells. researchgate.net For instance, the fluorescence lifetime of certain NBD-labeled phospholipids has been shown to be different in liquid-ordered versus liquid-disordered phases of giant unilamellar vesicles (GUVs). researchgate.net While specific FLIM data for this compound are not available, this technique could be applied to a fluorescently labeled version of this lipid to study its distribution and local environment within a membrane.

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a tiny, fixed observation volume. nih.gov These fluctuations are caused by fluorescent molecules diffusing in and out of the volume. By analyzing the correlation of these fluctuations over time, FCS can provide information on the concentration and diffusion coefficient of the fluorescent molecules. springernature.com In the context of membrane studies, FCS can be used to measure the lateral diffusion of fluorescently labeled lipids, providing insights into membrane fluidity and the presence of domains with different dynamic properties. nih.gov For example, FCS has been used to study the diffusion of fluorescent lipid analogs in phase-separating supported lipid bilayers, allowing for the determination of diffusion coefficients and partition coefficients in different lipid phases. nih.gov This technique would be a powerful tool to study the dynamics of a fluorescently labeled this compound in a model membrane.

Table 2: Comparison of FLIM and FCS for Membrane Characterization

| Technique | Principle | Information Obtained |

| FLIM | Measures the decay rate of fluorescence at each pixel. | Local molecular environment (polarity, pH), protein-protein interactions (via FRET), presence of lipid domains. |

| FCS | Analyzes fluorescence intensity fluctuations in a small volume. | Diffusion coefficients, local concentrations, molecular interactions, membrane fluidity. |

The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide radical. In a fluid membrane, the rapid tumbling of the spin label results in a sharp, well-resolved spectrum. In a more ordered or viscous environment, the motion is restricted, leading to a broader, more anisotropic spectrum. By analyzing the spectral lineshape, parameters such as the order parameter (S), which quantifies the degree of motional restriction of the acyl chain, and the rotational correlation time, which describes the speed of rotational motion, can be determined.

EPR studies on magnetically aligned phospholipid bilayers using spin-labeled phosphatidylcholines have demonstrated that the molecular order parameter decreases as the spin label is moved from the headgroup region towards the center of the bilayer. nih.gov Furthermore, increasing the temperature leads to a decrease in the order parameter, reflecting an increase in membrane fluidity. nih.gov While these studies were conducted with other phospholipids, the same principles and techniques could be applied to membranes containing spin-labeled this compound to characterize their dynamic structure. Saturation recovery EPR is another advanced EPR technique that can provide information on the accessibility of the spin label to paramagnetic quenching agents in the aqueous phase, which can be used to determine the depth of the spin label within the membrane. mdpi.com

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and dynamic analysis of phospholipids like this compound. High-resolution ¹H and ¹³C NMR are used to confirm the molecular structure, while advanced techniques like Magic-Angle Spinning (MAS) NMR can be employed to study the behavior of this lipid within larger assemblies, such as micelles or bilayers. nih.gov

In ¹H NMR analysis, specific proton resonances provide a fingerprint of the molecule. For lysophosphatidylcholines, key signals include the terminal methyl group of the acyl chain, the repeating methylene (B1212753) units, the protons on the glycerol (B35011) backbone, and the distinct signals from the phosphocholine headgroup. researchgate.net Based on data from analogous lysophospholipids, the expected chemical shifts for this compound can be predicted. researchgate.netpdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a Micellar System

| Proton Assignment | Functional Group | Predicted Chemical Shift (ppm) |

| 1 | Acyl-CH₃ | ~0.8-0.9 |

| 2 | Acyl-(CH₂)ₙ | ~1.2-1.4 |

| 3 | Acyl-β-CH₂ | ~1.6 |

| 4 | Acyl-α-CH₂ | ~2.3 |

| 5 | Choline-N(CH₃)₃ | ~3.2 |

| 6 | Glycerol-CH₂ (sn-1) | ~4.3 |

| 7 | Glycerol-CH (sn-2) | ~4.0 |

| 8 | Headgroup-CH₂N | ~3.6 |

| 9 | Headgroup-PO₃CH₂ | ~4.2 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Furthermore, NMR is instrumental in studying phase transitions and molecular ordering of phospholipids in membrane models. nih.govmdpi.com Techniques like two-dimensional Nuclear Overhauser Spectroscopy (NOESY) can reveal through-space interactions, providing insights into the conformation and organization of the lipid within a bilayer. nih.gov

Single-Particle Tracking and Advanced Optical Microscopy

Single-Particle Tracking (SPT) is a high-resolution microscopy technique used to observe the motion of individual molecules or particles over time. wikipedia.orgyoutube.com This method provides detailed information about diffusion dynamics, membrane heterogeneity, and molecular interactions that are averaged out in ensemble measurements. wikipedia.org

In the context of this compound, SPT can be applied to study the behavior of liposomes or nanodiscs containing this lipid. By labeling the vesicles with fluorescent probes, their trajectories can be tracked to determine diffusion coefficients and modes of motion (e.g., Brownian, confined, or directed). nih.gov

A notable application involves using vesicles containing lysophosphatidylcholine (lysoPC) to study protein-membrane interactions at the single-molecule level. For instance, research on the presynaptic protein α-synuclein utilized a single-vesicle clustering assay where fluorescently labeled liposomes containing lysoPC were tracked. pnas.org This study demonstrated that lysoPC enhances the binding of α-synuclein to liposomes and facilitates vesicle clustering, a process implicated in neurodegenerative diseases. pnas.org Such advanced microscopy approaches are critical for understanding how specific lipids like this compound modulate the function of membrane-associated proteins.

Supported Lipid Bilayers and Liposome Model Systems

Liposomes (vesicles) and supported lipid bilayers (SLBs) are indispensable model systems for studying the biophysical properties of cell membranes. nih.govnih.gov These artificial membranes can be constructed with a defined lipid composition, allowing researchers to investigate the specific roles of individual lipids like this compound.

This compound, due to its single acyl chain, has a conical shape and can act as a detergent or influence membrane curvature. Its incorporation into liposomes can alter their physical properties, such as stability, fluidity, and fusogenicity. These characteristics are crucial in various applications, including drug delivery systems where liposomes are used as carriers for therapeutic agents. mdpi.comnih.gov

In research, liposomes containing specific lysophosphatidylcholines are used to probe fundamental biological processes. As mentioned previously, vesicles incorporating lysoPC have been used to demonstrate the lipid's role in mediating the clustering of synaptic vesicles induced by α-synuclein, highlighting its importance in neuronal function and pathology. pnas.org Similarly, SLBs incorporating this lipid could be used to study its effect on membrane protein diffusion or cell adhesion on a planar, well-controlled surface. nih.gov

Mass Spectrometry-Based Lipidomics for Qualitative and Quantitative Profiling

Mass spectrometry (MS) is the cornerstone of modern lipidomics, enabling the comprehensive identification and quantification of hundreds to thousands of lipid species from a single biological sample. nih.govspectroscopyonline.com Techniques such as electrospray ionization (ESI) allow for the gentle ionization of lipid molecules, preserving their structure for analysis. spectroscopyonline.com

Identification of this compound in Complex Lipidomes

The identification of this compound within a complex mixture of lipids relies on its unique mass-to-charge ratio (m/z) and characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). nih.gov

In positive-ion mode ESI-MS, lysophosphatidylcholines are typically detected as protonated molecules [M+H]⁺. A key strategy for identifying all phosphatidylcholine-containing lipids, including LysoPCs, is to perform a precursor ion scan for the m/z 184.07 ion, which corresponds to the phosphocholine headgroup. nih.govresearchgate.net Alternatively, a neutral loss scan for 59 Da (trimethylamine) can be used. nih.gov

Once a candidate ion for LysoPC(11:0) is detected at the appropriate m/z, its identity is confirmed by MS/MS fragmentation. The collision-induced dissociation (CID) of the precursor ion yields the prominent m/z 184.07 fragment, confirming the headgroup, along with other fragments that provide information about the acyl chain. High-resolution mass spectrometry (HRMS) further solidifies the identification by providing an accurate mass measurement that can be used to determine the elemental composition (C₂₀H₄₂NO₇P for the protonated molecule). mdpi.comnih.gov

Table 2: Key Mass Spectrometry Data for Identification of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₄₁NO₇P | |

| Exact Mass | 438.2620 | |

| [M+H]⁺ Ion (m/z) | 438.2693 | |

| Characteristic MS/MS Fragment (Positive Mode) | m/z 184.07 (Phosphocholine) | nih.govresearchgate.net |

Quantitative Analysis and Relative Abundance Determination

Quantitative lipidomics aims to determine the absolute or relative amounts of specific lipids in a sample. The standard method for quantifying this compound involves the use of an internal standard. acs.org An ideal internal standard is a structurally similar molecule that is not naturally present in the sample, such as a stable isotope-labeled version of the lipid (e.g., D9-LysoPC(11:0)) or a LysoPC with an odd-chain fatty acid that is biologically rare.

The internal standard is added at a known concentration to the sample before lipid extraction. During MS analysis, the signal intensity of the endogenous this compound is measured relative to the signal intensity of the internal standard. By comparing this ratio to a calibration curve generated with known amounts of the analyte and the internal standard, the absolute concentration of the lipid in the original sample can be accurately determined. mdpi.comacs.org This approach corrects for variations in sample extraction efficiency and instrument response.

Isotope Labeling Strategies in Lipidomics Research

While standard quantitative lipidomics provides a static snapshot of lipid levels, isotope labeling strategies offer a dynamic view of lipid metabolism. nih.gov These methods, often called metabolic flux analysis, involve introducing stable isotope-labeled precursors (e.g., ¹³C-glucose, D9-choline) into cells or organisms and tracking their incorporation into downstream metabolites over time. researchgate.netnih.gov

To study the metabolism of this compound, one could supply cells with D9-choline. Mass spectrometry would then be used to monitor the appearance of D9-labeled LysoPC(11:0). nih.gov The rate of incorporation of the isotope provides direct information on the biosynthesis and turnover rate of this specific lipid. researchgate.net This powerful technique allows researchers to investigate how metabolic pathways are altered in different physiological states or in response to disease, providing insights that cannot be obtained from steady-state concentration measurements alone. nih.gov Commercially available mixes of partially labeled lysophosphatidylcholines can serve as standards in such dynamic studies. isotope.comisotope.com

Biological Implications and Broader Research Context

Comparative Studies with Other Phospholipid Classes and Acyl Chain Variations

The biological activity of 1-undecanoyl-sn-glycero-3-phosphocholine is best understood within the broader context of phospholipids (B1166683), particularly its parent class, lysophosphatidylcholines (LPCs). The specific functions of these molecules are not uniform; they exhibit significant divergence based on their structural nuances, such as the nature of their single acyl chain.

Lysophosphatidylcholines are more than simple metabolic intermediates; they are potent signaling molecules involved in a myriad of cellular processes, including inflammation and immune system modulation. lipotype.com Their effects, however, can be contradictory, sometimes promoting inflammation and at other times exerting anti-inflammatory effects. frontiersin.org This functional plasticity is largely attributed to structural variations within the LPC class itself. frontiersin.orgresearchgate.net

Different LPC species can elicit distinct cellular responses. For instance, LPCs are known to be involved in immune responses like the migration of lymphocytes and macrophages. researchgate.net They can also act as a "find-me" signal, released by apoptotic cells to attract phagocytes for their clearance. wikipedia.org Furthermore, the bioavailability and tissue accumulation of LPCs can differ, as seen in comparative studies between EPA-LPC and DHA-LPC, which show different efficiencies in delivering their respective fatty acids to the brain and other tissues. nih.gov

This functional divergence extends to comparisons with other lysophospholipid classes. Research on yeast vacuole fusion showed that while LPCs with various acyl chains inhibited membrane fusion, lysophosphatidic acid (LPA) with the same acyl chain (18:1) did not, highlighting the critical role of the choline (B1196258) head group in this specific biological process. nih.gov

The length and degree of saturation of the acyl chain attached to the glycerol (B35011) backbone are critical determinants of an LPC's biological function. frontiersin.orgresearchgate.net These structural features influence the molecule's shape and physicochemical properties, which in turn dictate its interaction with cell membranes and receptors.

Research has demonstrated that the biological activities of LPCs are sensitive to these variations. For example, studies on yeast vacuole fusion and ion transport found that both processes were affected by changes in the acyl chain length and saturation of LPCs. nih.gov Specifically, LPCs with acyl chains of 14 to 18 carbons were all found to inhibit membrane fusion. nih.gov In studies of non-alcoholic steatohepatitis in mice, significant reductions in LPC species with specific acyl chains (16:0, 18:0, and 18:1) were identified. frontiersin.org Conversely, in obesity, plasma levels of nearly all LPC species are lower, particularly the main species LPC 16:0, 18:0, 18:1, and 18:2. nih.gov

These findings underscore that generalizing the function of LPCs is insufficient. The specific acyl chain, such as the undecanoyl (11:0) chain in this compound, confers a distinct set of properties and biological activities that differentiate it from other LPCs like those containing palmitoyl (B13399708) (16:0) or oleoyl (B10858665) (18:1) chains.

| LPC Species (Acyl Chain) | Observed Biological Effect/Association | Research Context |

|---|---|---|

| LPC 14:0, 16:0, 18:0, 18:1 | Inhibited yeast vacuole membrane fusion. nih.gov | Fundamental cell biology |

| LPC 16:0, 18:0, 18:1 | Levels significantly reduced in a mouse model of non-alcoholic steatohepatitis. frontiersin.org | Liver disease |

| LPC 16:0, 18:0, 18:1, 18:2 | Plasma levels significantly decreased in obese subjects. nih.gov | Metabolic disease |

| EPA-LPC & DHA-LPC | Exhibit different efficiencies for accretion in various tissues, with both showing strong effects on brain recovery of n-3 PUFAs. nih.gov | Neurobiology & Nutrition |

Role in Cellular Homeostasis and Stress Responses

LPCs, including this compound, are integral to the dynamic processes of maintaining cellular balance (homeostasis) and responding to various stressors. They function both as structural components of membranes and as signaling molecules that mediate cellular responses.

As amphipathic molecules, LPCs insert into cellular membranes and can influence their physical properties. While phosphatidylcholine is a major structural component of cell membranes, LPCs are typically present in smaller amounts (≤ 3%). wikipedia.orgnih.gov Due to their cone-like shape, resulting from a single acyl chain, LPCs can induce positive curvature in membranes, a property that is crucial for processes like vesicle formation and membrane fusion. nih.govnih.gov

However, the concentration of LPC is tightly regulated, as excessive amounts can be detrimental. High concentrations of LPCs can disrupt membrane integrity due to their detergent-like properties, potentially leading to the rupture of cell membranes (hemolysis) or the destabilization of mitochondrial membranes. nih.govcreative-proteomics.com LPC also plays a role in complex cellular machinery related to membrane dynamics. For instance, it has been shown to inhibit the disassembly of the SNARE complex, a critical step in regulating the rate and longevity of membrane fusion events, such as in secretion. nih.gov

Cells respond to external and internal stimuli by rapidly remodeling their lipid composition. LPCs are key players in these stress responses. Under conditions of inflammation, oxidative stress, or tissue injury, the activity of enzymes like phospholipase A2 increases, leading to the generation of LPCs from membrane phosphatidylcholines. nih.govmdpi.com

LPCs can then act as second messengers, activating a variety of signaling pathways. nih.gov They are known to mediate responses to inflammatory stress, in part by binding to specific G protein-coupled receptors like GPR4 on endothelial cells. physiology.orgnih.gov This binding can trigger a cascade of events, including the production of pro-inflammatory cytokines and the expression of adhesion molecules. researchgate.netcreative-proteomics.com Furthermore, LPC itself can enhance oxidative stress. nih.gov For example, studies in rat aortas showed that elevated LPC levels were correlated with increased activity of 5-lipoxygenase, an enzyme involved in producing reactive oxygen species. nih.gov This indicates a feedback loop where stress induces LPC production, and LPC, in turn, can amplify the stress response.

Applications in Model Systems for Fundamental Biological Research

The distinct and potent biological activities of specific LPCs, such as this compound, make them valuable tools in a wide range of model systems for investigating fundamental biological and pathological processes.

One of the most well-established uses of LPC is as an agent to induce demyelination in laboratory settings. wikipedia.org By applying LPC to brain slices or injecting it into the spinal cord of animal models, researchers can break down the myelin sheath that insulates nerve fibers. wikipedia.orgmdpi.com This process mimics the pathology of demyelinating diseases like multiple sclerosis, providing a powerful model to study the mechanisms of myelin damage and to test potential therapeutic interventions aimed at remyelination and neuroprotection. wikipedia.orgmdpi.com

Beyond neuroscience, LPCs are used in metabolic research. For example, various LPC species have been studied in adipocyte cell cultures (e.g., 3T3-L1 cells) and in mouse models of diabetes to investigate their role in glucose metabolism. nih.gov These models help elucidate how specific lipid molecules can influence glucose uptake and insulin (B600854) sensitivity.

The application of LPCs extends to immunology and inflammation research, where they are used to stimulate immune cells like macrophages and T-lymphocytes to study activation pathways and the production of inflammatory mediators. nih.gov In cancer research, synthetic LPC analogues have been developed and studied for their ability to insert into the plasma membrane of tumor cells and induce apoptosis. wikipedia.org

| Model System | Area of Research | Application of LPC | Key Findings/Purpose |

|---|---|---|---|

| Rodent brain slices / Spinal cord | Neuroscience / Demyelinating Diseases | Induce localized demyelination. wikipedia.orgmdpi.com | Models diseases like multiple sclerosis; used to study mechanisms of myelin damage and repair. wikipedia.orgmdpi.com |

| 3T3-L1 Adipocytes / Mouse models of diabetes | Metabolic Disease | Investigate effects on glucose metabolism. nih.gov | Elucidates the role of specific lipids in glucose uptake and insulin sensitivity. nih.gov |

| Human microvascular endothelial cells (HBMEC) | Inflammation / Vascular Biology | Stimulate inflammatory responses. physiology.orgnih.gov | Studies the role of LPC receptors (e.g., GPR4) in signaling proinflammatory activities. physiology.orgnih.gov |

| Yeast (Saccharomyces cerevisiae) | Cell Biology / Membrane Dynamics | Examine effects on vacuole fusion and ion transport. nih.gov | Investigates the role of lipid shape and structure in fundamental membrane processes. nih.gov |

Reconstitution of Membrane Protein Activity

The reconstitution of membrane proteins into artificial lipid bilayers is a fundamental technique for studying their function in a controlled environment, free from the complexities of their native cellular membranes. The process typically involves solubilizing the protein from its native membrane using detergents and then re-inserting it into a model membrane, such as a liposome. The choice of detergent and lipid composition is critical for maintaining the protein's structure and activity.

While a wide array of detergents and lipids are utilized for this purpose, lysophospholipids like this compound can play a role due to their ability to form micelles and interact with both the hydrophobic and hydrophilic regions of membrane proteins. These properties facilitate the disruption of native membranes and the subsequent formation of proteoliposomes. However, the use of lysophospholipids must be carefully controlled, as their detergent-like properties can also lead to protein denaturation if present at concentrations significantly above their critical micelle concentration (CMC).

Detailed studies specifically documenting the successful reconstitution of particular membrane proteins using solely this compound are not extensively reported in publicly available literature. Research in this area often focuses on more common lysophospholipids or a combination of different lipids and detergents to optimize the stability and functional integrity of the reconstituted protein. The general principle, however, remains that the physicochemical properties of the chosen lysophospholipid, including its acyl chain length and headgroup, are crucial determinants of its efficacy in a given reconstitution experiment.

Investigating Inter-Membrane Lipid Transfer

The movement of lipids between different membranes is a vital process in cellular biology, essential for maintaining membrane homeostasis, lipid signaling, and organelle biogenesis. This transfer can occur through various mechanisms, including vesicular transport, transfer at membrane contact sites, and the monomeric exchange of lipids through the aqueous phase. The study of these processes often employs model membrane systems and labeled lipids to track their movement.

Lysophospholipids, due to their higher aqueous solubility compared to their diacyl counterparts, are particularly useful for studying monomeric lipid transfer. The rate of transfer is influenced by several factors, including the lipid's acyl chain length, the properties of the donor and acceptor membranes, and the presence of lipid transfer proteins.

Specific investigations detailing the inter-membrane transfer kinetics of this compound are not prominently featured in the available scientific literature. However, the principles governing the transfer of other lysophosphatidylcholines can be extrapolated. The undecanoyl (C11) chain length would place its transfer rate in an intermediate position relative to lysophospholipids with shorter or longer acyl chains. Shorter chains generally lead to faster transfer due to increased aqueous solubility, while longer chains result in slower transfer. The precise measurement of these transfer rates provides valuable insights into the thermodynamics and kinetics of lipid movement between membranes.

Studies in Artificial Membrane Systems for Biophysical Understanding

Artificial membrane systems, such as liposomes (vesicles), micelles, and supported lipid bilayers, are indispensable tools for elucidating the fundamental biophysical properties of lipids and their interactions. These model systems allow for the systematic variation of lipid composition, temperature, and other environmental factors to understand their impact on membrane structure and dynamics.

This compound, as a lysophospholipid, is known to form micelles in aqueous solution above its critical micelle concentration (CMC). sigmaaldrich.com The CMC is a key parameter that dictates the concentration at which self-assembly into these structures occurs. The value of the CMC is dependent on factors such as acyl chain length, headgroup type, temperature, and the ionic strength of the solution.

When incorporated into a lipid bilayer composed of diacyl phospholipids, this compound can influence the physical properties of the membrane. Its cone-like molecular shape, with a large headgroup and a single acyl chain, can induce positive curvature strain in the membrane, which can be relevant to processes like membrane budding and fusion. Furthermore, its presence can alter the packing of adjacent lipids, potentially affecting membrane fluidity, permeability, and the formation of lipid domains.

Detailed phase behavior studies and the precise determination of the biophysical effects of this compound in mixed lipid systems are areas that would benefit from further specific research. Such studies would contribute to a more comprehensive understanding of how single-chain lipids modulate the structure and function of biological membranes.

Q & A

Q. What are reliable methods for extracting 1-Undecanoyl-sn-glycero-3-phosphocholine from biological samples?

The Bligh and Dyer method is widely used for lipid extraction. This involves homogenizing the sample with chloroform-methanol (2:1 v/v) to form a miscible system with tissue water, followed by phase separation via dilution with chloroform and water. The lipid-rich chloroform layer is isolated and purified. This method is rapid (≈10 minutes), efficient, and minimizes lipid degradation .

Q. How can researchers quantify phosphatidylcholine derivatives like this compound?

Commercial phosphatidylcholine assay kits enable sensitive quantification via enzymatic or colorimetric assays. Key steps include:

- Preparing standards and samples in duplicate to ensure reproducibility.

- Subtracting background signals (e.g., sample autofluorescence) from raw data.

- Diluting samples with signals exceeding the standard curve range and re-assaying .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 4°C in a dry, sealed container to prevent hydrolysis.

- Exposure Control : Use fume hoods or biosafety cabinets to avoid inhalation/contact.

- Emergency Measures : For skin/eye exposure, rinse thoroughly with water; seek medical help if irritation persists. Fire hazards require water, foam, or CO₂-based extinguishers .

Advanced Research Questions

Q. What synthetic strategies are used for structurally related phosphatidylcholines?

Synthesis often involves modifying sn-glycero-3-phosphocholine backbones. For example:

- Acylation of glycerophosphocholine with activated fatty acid derivatives (e.g., anhydrides).

- Purification via column chromatography to isolate the desired regioisomer.

- Validation using nuclear magnetic resonance (NMR) to confirm acyl chain positions .

Q. How is structural characterization performed for such lipids?

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-ESI-QTOF) identifies molecular ions ([M+H]⁺) and fragments (e.g., loss of phosphocholine headgroup).

- SMILES/InChI Analysis : Computational tools validate structural features like acyl chain length and stereochemistry .

Q. How should researchers address contradictions in lipid extraction efficiency data?

- Method Comparison : Compare yields from Bligh and Dyer (chloroform-methanol) vs. Folch (chloroform-methanol-water) extractions.

- Matrix Effects : Test extraction efficiency in different biological matrices (e.g., plasma vs. tissue).

- Validation : Cross-validate using orthogonal techniques like thin-layer chromatography (TLC) or MS .

Q. What advanced applications exist for this compound in membrane studies?

this compound can form lipid bilayers for:

- Model Membranes : Studying lipid-protein interactions or membrane permeability.

- Drug Delivery Systems : Incorporating into liposomes to assess stability and encapsulation efficiency.

- Phase Behavior Analysis : Using differential scanning calorimetry (DSC) to examine thermotropic properties .

Q. Notes

- Avoid abbreviations for chemical names (e.g., use "this compound" instead of "1-Und-PC").

- Replicate experiments (≥2 replicates) are critical for statistical validity in quantification assays .

- Structural analogs (e.g., 1-Stearoyl-sn-glycero-3-phosphocholine) provide methodological insights for handling and analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.